Cepharanthine is a natural product found in Stephania cephalantha, Stephania sinica, and other organisms with data available.
Cepharanthine
CAS No.: 481-49-2
VCID: VC0523198
Molecular Formula: C37H38N2O6
Molecular Weight: 606.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Cepharanthine is a biscoclaurine alkaloid extracted from plants of the genus Stephania, such as Stephania cepharantha and Stephania japonica. It has been used in traditional Japanese medicine since 1951 for treating various conditions, including radiation-induced leukopenia, alopecia areata, and viper bites . This compound exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidative, immunomodulatory, antiparasitic, and antiviral activities . Antiviral Activity Against SARS-CoV-2Cepharanthine has shown significant antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. It inhibits viral entry and replication at low doses, making it a potent candidate for COVID-19 treatment . Recent studies have identified cepharanthine as one of the most effective inhibitors of SARS-CoV-2 among clinically approved drugs .
Clinical TrialsA recent double-blind, randomized, placebo-controlled trial evaluated the efficacy of cepharanthine in adults with asymptomatic or mild COVID-19. Patients received either 60 mg/day or 120 mg/day of cepharanthine. The results showed that the 60 mg/day dose slightly shortened the time to negative nasopharyngeal swab results, although the effect was not statistically significant . Biosynthesis and AnaloguesRecent genomic studies have proposed the biosynthetic pathway of cepharanthine and identified several analogues with broad-spectrum antiviral activities. These analogues, derived from Stephania species and other genera like Nelumbo and Thalictrum, offer potential for antiviral drug discovery . |
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CAS No. | 481-49-2 | |||||||||
Product Name | Cepharanthine | |||||||||
Molecular Formula | C37H38N2O6 | |||||||||
Molecular Weight | 606.7 g/mol | |||||||||
IUPAC Name | (14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |||||||||
Standard InChI | InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1 | |||||||||
Standard InChIKey | YVPXVXANRNDGTA-WDYNHAJCSA-N | |||||||||
Isomeric SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |||||||||
SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |||||||||
Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |||||||||
Appearance | white solid powder | |||||||||
Purity | >98% (or refer to the Certificate of Analysis) | |||||||||
Shelf Life | >2 years if stored properly | |||||||||
Solubility | Soluble in DMSO, not in water | |||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | |||||||||
Synonyms | Cepharanthine; 6',12'-Dimethoxy-2,2'-dimethyl-6,7-[methylenebis- (oxy)]oxyacanthan; Cepharanthin; O-Methylcepharanoline. | |||||||||
Reference | 1: Fang ZH, Li YJ, Chen Z, Wang JJ, Zhu LH. Inhibition of signal transducer and activator of transcription 3 and cyclooxygenase-2 is involved in radiosensitization of cepharanthine in HeLa cells. Int J Gynecol Cancer. 2013 May;23(4):608-14. doi: 10.1097/IGC.0b013e31828a05fd. PubMed PMID: 23466568. 2: Harada T, Harada K, Ueyama Y. The enhancement of tumor radioresponse by combined treatment with cepharanthine is accompanied by the inhibition of DNA damage repair and the induction of apoptosis in oral squamous cell carcinoma. Int J Oncol. 2012 Aug;41(2):565-72. doi: 10.3892/ijo.2012.1501. Epub 2012 May 31. PubMed PMID: 22664937. 3: Tabata R, Tabata C, Tazoh A, Nagai T. Low dose cepharanthine ameliorates immune thrombocytopenic purpura associated with multiple myeloma. Int Immunopharmacol. 2012 Jul;13(3):242-4. doi: 10.1016/j.intimp.2012.04.015. Epub 2012 May 3. Review. PubMed PMID: 22561120. 4: Uthaisar K, Seubwai W, Srikoon P, Vaeteewoottacharn K, Sawanyawisuth K, Okada S, Wongkham S. Cepharanthine suppresses metastatic potential of human cholangiocarcinoma cell lines. Asian Pac J Cancer Prev. 2012;13 Suppl:149-54. PubMed PMID: 23480757. 5: Li H, Yan Z, Ning W, Xiao-Juan G, Cai-Hong Z, Jin-Hua J, Fang M, Qing-Duan W. Using rhodamine 123 accumulation in CD8 cells as a surrogate indicator to study the P-glycoprotein modulating effect of cepharanthine hydrochloride in vivo. J Biomed Biotechnol. 2011;2011:281651. doi: 10.1155/2011/281651. Epub 2011 Jun 30. PubMed PMID: 21765632; PubMed Central PMCID: PMC3134191. 6: Rogosnitzky M, Danks R. Therapeutic potential of the biscoclaurine alkaloid, cepharanthine, for a range of clinical conditions. Pharmacol Rep. 2011;63(2):337-47. Review. PubMed PMID: 21602589. 7: Seubwai W, Vaeteewoottacharn K, Hiyoshi M, Suzu S, Puapairoj A, Wongkham C, Okada S, Wongkham S. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF-kappaB. Cancer Sci. 2010 Jul;101(7):1590-5. doi: 10.1111/j.1349-7006.2010.01572.x. Epub 2010 Mar 24. PubMed PMID: 20412118. 8: Harada K, Ferdous T, Itashiki Y, Takii M, Mano T, Mori Y, Ueyama Y. Cepharanthine inhibits angiogenesis and tumorigenicity of human oral squamous cell carcinoma cells by suppressing expression of vascular endothelial growth factor and interleukin-8. Int J Oncol. 2009 Nov;35(5):1025-35. PubMed PMID: 19787256. 9: Takahashi-Makise N, Suzu S, Hiyoshi M, Ohsugi T, Katano H, Umezawa K, Okada S. Biscoclaurine alkaloid cepharanthine inhibits the growth of primary effusion lymphoma in vitro and in vivo and induces apoptosis via suppression of the NF-kappaB pathway. Int J Cancer. 2009 Sep 15;125(6):1464-72. doi: 10.1002/ijc.24521. PubMed PMID: 19521981. 10: Harada K, Ferdous T, Itashiki Y, Takii M, Mano T, Mori Y, Ueyama Y. Effects of cepharanthine alone and in combination with fluoropyrimidine anticancer agent, S-1, on tumor growth of human oral squamous cell carcinoma xenografts in nude mice. Anticancer Res. 2009 Apr;29(4):1263-70. PubMed PMID: 19414373. | |||||||||
PubChem Compound | 10206 | |||||||||
Last Modified | Aug 15 2023 |
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